N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

説明

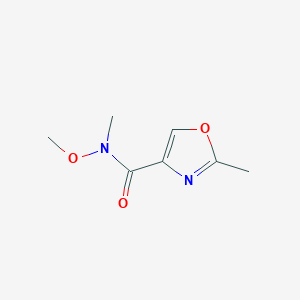

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide is a heterocyclic carboxamide featuring a substituted oxazole core. The compound’s structure includes a methoxy group and two methyl substituents: one on the oxazole ring (position 2) and another on the nitrogen atom (N-methyl).

特性

IUPAC Name |

N-methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-5-8-6(4-12-5)7(10)9(2)11-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZXOXXGUAYWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647618 | |

| Record name | N-Methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875553-59-6 | |

| Record name | N-Methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 875553-59-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Amide Formation via Carboxylic Acid Activation and Coupling

One of the most common and efficient methods to prepare N-methoxycarboxamides involves the activation of the carboxylic acid followed by coupling with O-methylhydroxylamine or its salts.

-

- Starting from 2-methyl-1,3-oxazole-4-carboxylic acid.

- Activation agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or carbodiimides (e.g., EDCI) are used.

- Base such as N,N-diisopropylethylamine (DIPEA) or 4-methylmorpholine to neutralize acid and promote coupling.

- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).

- Reaction temperature: Room temperature (around 20–25 °C).

- Reaction time: Typically 14–18 hours.

-

- A mixture of 2-methyl-1,3-oxazole-4-carboxylic acid, HATU, and DIPEA in DMF is stirred.

- O-methylhydroxylamine hydrochloride is added to the activated acid mixture.

- The reaction proceeds at room temperature for 14 hours.

- Workup involves dilution with ethyl acetate, washing with water, drying over anhydrous sodium sulfate, filtration, and concentration.

- Purification by silica gel column chromatography yields the target this compound as a solid.

Alternative Activation Using Carbonyldiimidazole (CDI)

-

- Carboxylic acid is treated with 1,1'-carbonyldiimidazole in dichloromethane at room temperature for 2 hours to form the reactive imidazolide intermediate.

- Subsequent addition of O-methylhydroxylamine hydrochloride and base (e.g., triethylamine or diisopropylethylamine).

- Stirring overnight at room temperature.

- Workup and purification as above.

Microwave-Assisted Synthesis (Literature Insight)

- Microwave irradiation has been used in related oxazole and carboxamide syntheses to accelerate reaction times.

- For example, dehydration of carboxamide derivatives using POCl3 and pyridine under microwave conditions to form nitrile intermediates, which can be further converted to N-substituted carboxamides by reaction with methoxy reagents.

- This method can reduce reaction times from hours to minutes and improve yields.

Comparative Data Table of Preparation Methods

| Method | Activation Agent | Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| HATU-mediated coupling | HATU | DIPEA | DMF | 25 °C | 14 h | ~85 | High efficiency, common in literature |

| Carbonyldiimidazole (CDI) | CDI | Triethylamine/DIPEA | DCM | 20–25 °C | 16–18 h | 80–90 | Cleaner reaction, scalable |

| Microwave-assisted dehydration | POCl3 + pyridine | - | - | Microwave | Minutes | Variable | Used for related intermediates |

化学反応の分析

Types of Reactions

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction may produce saturated heterocycles .

科学的研究の応用

Chemical Properties and Structure

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide features an oxazole ring that is known for its biological activities. The compound's structure includes:

- Oxazole Ring : A five-membered ring containing nitrogen and oxygen.

- Carboxamide Functional Group : Enhances solubility and biological activity.

- Methoxy Group : Contributes to the compound's chemical reactivity.

These structural components make it a versatile building block in organic synthesis and medicinal chemistry.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to create derivatives that may exhibit enhanced properties or novel functionalities.

Synthesis Techniques :

- Condensation Reactions : Often used to form oxazole derivatives.

- Coupling Agents : Compounds like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed to facilitate reactions involving this compound.

Biology

In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties . Studies indicate that it can inhibit various cancer cell lines, showcasing its potential as a therapeutic agent.

Anticancer Activity :

- In Vitro Studies : Demonstrated significant inhibitory effects on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) with low IC50 values, indicating potent anticancer properties .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 2.01 | Induction of apoptosis |

| HeLa | 3.50 | Cell cycle arrest |

| MDA-MB-468 | 1.75 | Inhibition of NF-kB signaling |

| Karpas299 | 4.00 | Apoptosis and autophagic cell death |

Medicine

The compound is being explored for its therapeutic effects , particularly in drug development. Its ability to inhibit cyclooxygenase (COX) enzymes suggests it could play a role in pain management and anti-inflammatory therapies.

Case Studies

Several studies have highlighted the applications of this compound:

- Anticancer Research :

- Antimicrobial Activity :

作用機序

The mechanism of action of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

類似化合物との比較

Data Tables

Table 1. Structural and Molecular Comparison

Research Findings and Implications

- Stability and Reactivity : The oxazole ring in the target compound likely enhances thermal stability compared to saturated analogs (e.g., piperidine derivatives) but may reduce solubility due to aromaticity .

- Synthetic Utility : The target compound’s structure positions it as a candidate for further functionalization, such as Suzuki couplings at the oxazole ring or hydrolysis to carboxylic acids .

生物活性

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a distinctive oxazole ring structure, which contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in drug development and organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Cyclooxygenase (COX) Inhibition : The compound has been shown to inhibit COX enzymes, which play a crucial role in the arachidonic acid pathway responsible for prostaglandin synthesis. This inhibition leads to reduced inflammation and pain.

- ERK5 Pathway Modulation : Research indicates that the compound may also influence the ERK5 mitogen-activated protein kinase pathway, which is implicated in cellular proliferation and survival. Inhibition of this pathway can be a promising strategy for cancer treatment .

Anticancer Properties

This compound has demonstrated notable anticancer activity against various human tumor cell lines. The compound's efficacy is highlighted in studies where it exhibited sub-micromolar IC50 values against cancer cells such as:

| Cell Line | IC50 Value (µM) |

|---|---|

| Human breast adenocarcinoma (MCF-7) | 0.65 |

| Human melanoma (MEL-8) | 2.41 |

| Human acute lymphoblastic leukemia (CEM-13) | 0.12–0.78 |

These findings suggest that this compound could be a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate that it exhibits activity against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial therapies.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Activity : A study published in MDPI reported that derivatives of oxazole compounds showed higher cytotoxic effects compared to traditional chemotherapeutics like doxorubicin. The study highlighted that modifications in the oxazole structure significantly influenced biological potency and selectivity towards cancer cell lines .

- Mechanistic Studies : Research focused on the interaction of this compound with COX enzymes revealed that the compound effectively decreased prostaglandin levels in vitro, supporting its potential use as an anti-inflammatory agent.

- Pharmacokinetic Evaluations : In vivo studies have assessed the pharmacokinetic properties of related compounds, indicating that structural modifications can enhance bioavailability and therapeutic efficacy while minimizing toxicity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving N-methoxy-N-methylcarbamoyl intermediates. For example, analogous N-methoxy-N-methyl carboxamides are prepared using phosphorus trichloride (PCl₃) in toluene under controlled temperatures (20–60°C), achieving yields up to 98% . Flash column chromatography with solvents like ethyl acetate/hexane is critical for purification . Reaction parameters such as temperature, solvent polarity, and reagent stoichiometry must be optimized to minimize side products.

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify methoxy (δ ~3.3–3.5 ppm) and methyl groups (δ ~2.5 ppm) on the oxazole ring. Mass spectrometry (ESI-MS or HRMS) validates the molecular ion peak at m/z 156.14 (C₆H₈N₂O₃) . High-performance liquid chromatography (HPLC) with UV detection ensures purity, while IR spectroscopy confirms carbonyl (C=O) stretches near 1650–1700 cm⁻¹ .

Q. What are the key considerations for designing initial bioactivity screens for this compound?

- Methodological Answer : Prioritize assays based on structural analogs. For instance, oxazole-4-carboxamide derivatives are evaluated for enzyme inhibition (e.g., monoamine oxidase B) using recombinant human enzymes. Protocols involve measuring H₂O₂ generation or substrate turnover rates (e.g., kynuramine→4-hydroxyquinoline) . Dose-response curves (IC₅₀) and selectivity ratios (MAO-A vs. MAO-B) are calculated using kinetic models .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsional conformations . For example, oxazole ring planarity and methoxy group orientation can be validated against calculated electron density maps. Twinning or high-resolution data may require specialized refinement protocols in SHELX .

Q. What computational strategies are employed to predict the compound’s reactivity or binding affinity?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., MAO-B), using crystal structures (PDB ID: 2V5Z) to guide mutagenesis studies . Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., methyl vs. chloro) with bioactivity .

Q. How can conflicting bioactivity data from different assay formats be reconciled?

- Methodological Answer : Cross-validate results using orthogonal assays. For example, discrepancies in MAO inhibition (fluorometric vs. radiometric assays) may arise from interference by the compound’s autofluorescence or redox activity. Use recombinant enzyme isoforms and standardized substrates (e.g., tyramine for MAO-A, benzylamine for MAO-B) to ensure reproducibility . Statistical tools like Bland-Altman plots quantify assay agreement .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer : Salt formation (e.g., hydrochloride) or co-solvent systems (PEG-400/water) enhance aqueous solubility. Prodrug approaches, such as esterification of the carboxamide, can increase membrane permeability. Pharmacokinetic profiling (LC-MS/MS) in rodent plasma assesses stability and metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。